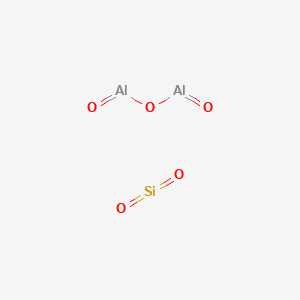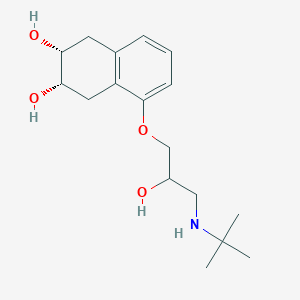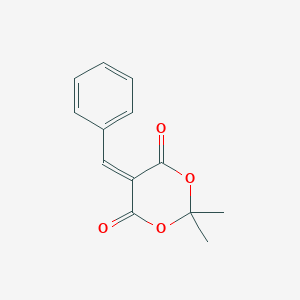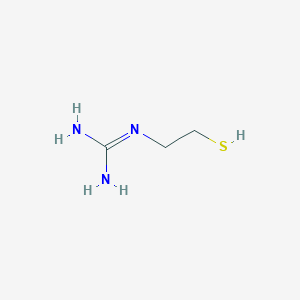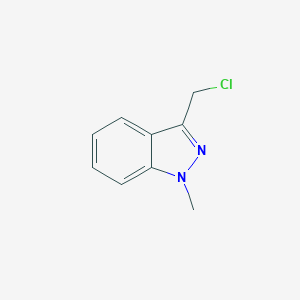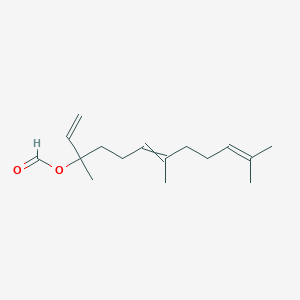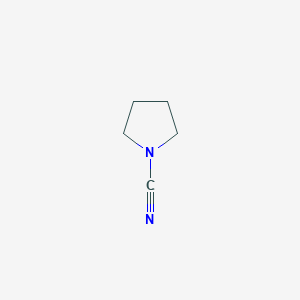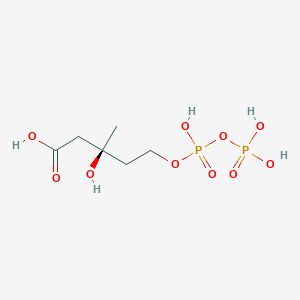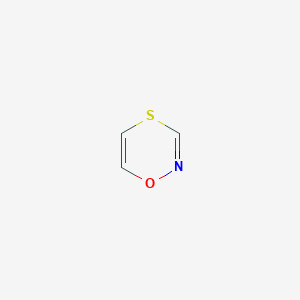
1,4,2-Oxathiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,2-Oxathiazine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a six-membered ring that contains sulfur, oxygen, and nitrogen atoms. The compound has gained significant attention due to its unique properties, including its ability to form stable complexes with metal ions and its potential as a ligand in catalysis.
Mécanisme D'action
The exact mechanism of action of 1,4,2-oxathiazine is not well understood. However, it is believed that the compound interacts with metal ions through its sulfur and oxygen atoms to form stable complexes. These complexes can then be used as catalysts or probes for metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,4,2-oxathiazine. However, studies have shown that the compound is relatively stable and non-toxic, making it a potentially useful compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4,2-oxathiazine in lab experiments is its ability to form stable complexes with metal ions. This makes it a potentially useful compound for catalysis and as a fluorescent probe for metal ions. However, the synthesis of the compound can be challenging, and the use of Lewis acids may be required to facilitate the reaction.
Orientations Futures
There are several future directions for research on 1,4,2-oxathiazine. One potential area of research is the development of new synthetic methods for the compound, particularly methods that do not require the use of Lewis acids. Another area of research is the exploration of the compound's potential as a ligand for other transition metal catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,4,2-oxathiazine can be achieved through various methods, including the reaction of thioamides with α-halo ketones or aldehydes. Another method involves the reaction of thioamides with α, β-unsaturated ketones or aldehydes. The use of Lewis acids such as zinc chloride or boron trifluoride is often required to facilitate the reaction.
Applications De Recherche Scientifique
1,4,2-Oxathiazine has been extensively studied for its potential applications in various fields of science. In the field of catalysis, it has been used as a ligand for transition metal catalysts, particularly in the area of asymmetric catalysis. It has also been studied for its potential as a fluorescent probe for metal ions and as a precursor for the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
1120-66-7 |
|---|---|
Nom du produit |
1,4,2-Oxathiazine |
Formule moléculaire |
C3H3NOS |
Poids moléculaire |
101.13 g/mol |
Nom IUPAC |
1,4,2-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |
Clé InChI |
FMYSHKHSQFXYRS-UHFFFAOYSA-N |
SMILES |
C1=CSC=NO1 |
SMILES canonique |
C1=CSC=NO1 |
Synonymes |
1,4,2-Oxathiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




